molecular formula C15H25NO B14016305 6-(Dimethylamino)-4-phenylheptan-3-ol CAS No. 5441-25-8

6-(Dimethylamino)-4-phenylheptan-3-ol

Cat. No.: B14016305
CAS No.: 5441-25-8
M. Wt: 235.36 g/mol
InChI Key: KSDALSCOLZNRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-4-phenylheptan-3-ol is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-phenylheptan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted heptanol with dimethylamine under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction conditions is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-phenylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

6-(Dimethylamino)-4-phenylheptan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-phenylheptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The compound may also influence signaling pathways by altering the activity of key proteins or enzymes involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)-4,4-diphenylheptan-3-one: This compound has a similar structure but includes an additional phenyl group, which may alter its chemical properties and biological activity.

    4-Dimethylaminopyridine: Although structurally different, it shares the dimethylamino functional group and is used in similar chemical reactions.

Uniqueness

6-(Dimethylamino)-4-phenylheptan-3-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5441-25-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

6-(dimethylamino)-4-phenylheptan-3-ol

InChI

InChI=1S/C15H25NO/c1-5-15(17)14(11-12(2)16(3)4)13-9-7-6-8-10-13/h6-10,12,14-15,17H,5,11H2,1-4H3

InChI Key

KSDALSCOLZNRQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N(C)C)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.